![molecular formula C19H22N2O5S B2434027 2-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenoxy)acetamide CAS No. 2034445-95-7](/img/structure/B2434027.png)
2-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenoxy)acetamide
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Overview
Description
The compound “2-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenoxy)acetamide” is a complex organic molecule that contains several functional groups, including an amide, a sulfamoyl group, and a methoxy group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide, sulfamoyl, and methoxy groups would likely have a significant impact on the compound’s three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group could participate in condensation reactions, while the sulfamoyl group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the amide and sulfamoyl groups could enhance the compound’s solubility in water .Scientific Research Applications
- Indole Derivatives : The indole nucleus has been associated with antiviral properties. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potency against Coxsackie B4 virus .
- Ethyl 1H-indole-3-carboxylates showed anti-HCV activity .
- Doping Agent : This compound can serve as an n-type dopant for C60 fullerene , an n-type semiconductor used in organic and printed electronics .
- Imidazole Moiety : The compound’s imidazole-containing structure (1,3-diazole) is associated with various biological activities:
Antiviral Activity
Organic Electronics
Biological and Clinical Applications
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the indole nucleus, such as this one, have been found to bind with high affinity to multiple receptors . This broad-spectrum binding capability makes them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with their targets that results in a wide range of changes in cellular function.
Biochemical Pathways
Indole derivatives are known to impact a wide range of biological activities, suggesting that they likely interact with multiple biochemical pathways .
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound likely has diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
2-[4-[(2-methoxy-1,3-dihydroinden-2-yl)methylsulfamoyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-19(10-14-4-2-3-5-15(14)11-19)13-21-27(23,24)17-8-6-16(7-9-17)26-12-18(20)22/h2-9,21H,10-13H2,1H3,(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBBGUNQKFDLCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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